2-Cyclopentene-1-carbaldehyde
Description
2-Cyclopentene-1-carbaldehyde (C₆H₈O) is a cyclic aldehyde featuring a five-membered cyclopentene ring with a conjugated double bond and an aldehyde group at the first carbon position. Its structure combines the reactivity of an aldehyde with the strain and electronic effects of the unsaturated cyclopentene ring.
Properties
IUPAC Name |
cyclopent-2-ene-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c7-5-6-3-1-2-4-6/h1,3,5-6H,2,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COZFPWQAMFVQIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50568564 | |
| Record name | Cyclopent-2-ene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50568564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29329-02-0 | |
| Record name | Cyclopent-2-ene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50568564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclopentene-1-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 2-cyclopentene-1-methanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction typically occurs under mild conditions and yields the desired aldehyde.
Another method involves the hydroformylation of cyclopentene. This process uses a rhodium or cobalt catalyst in the presence of carbon monoxide and hydrogen to add a formyl group to the double bond, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, this compound can be produced through large-scale hydroformylation processes. The use of continuous flow reactors and optimized catalysts allows for efficient production with high yields. The reaction conditions are carefully controlled to ensure the selectivity and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 2-cyclopentene-1-methanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The double bond in the ring can undergo electrophilic addition reactions, such as halogenation or hydrohalogenation, to form substituted cyclopentane derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), Hydrohalic acids (HCl, HBr)
Major Products Formed
Oxidation: 2-Cyclopentene-1-carboxylic acid
Reduction: 2-Cyclopentene-1-methanol
Substitution: Halogenated cyclopentane derivatives
Scientific Research Applications
2-Cyclopentene-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.
Mechanism of Action
The mechanism of action of 2-Cyclopentene-1-carbaldehyde involves its reactivity with nucleophiles and electrophiles. The aldehyde group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new compounds. The double bond in the ring also allows for electrophilic addition reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Cyclic Aldehydes with Varying Ring Sizes
The size of the cyclic backbone significantly influences reactivity and stability.
Key Findings :
Substituent Effects on Cyclic Aldehydes
Substituents like halogens, hydroxy groups, or methyl groups alter electronic and steric properties.
Key Findings :
- Electron-withdrawing groups (e.g., chlorine) enhance aldehyde reactivity in nucleophilic additions .
- Hydroxy groups expand application scope in drug design by enabling hydrogen-bonding interactions .
Cross-Ring Structural Modifications
Incorporation of additional rings (e.g., cyclopropane) or functional groups introduces unique reactivity.
| Compound Name | Structural Features | Unique Behavior | Reference |
|---|---|---|---|
| 1-Cyclopropyl-2-methylcyclopentane-1-carbaldehyde | Cyclopropane + methyl on cyclopentane + aldehyde | Cyclopropane ring adds torsional strain; enhances thermal stability | |
| 2-[1-(Methylsulfanyl)cyclobutyl]cyclopropane-1-carbaldehyde | Cyclopropane + cyclobutyl + methylsulfanyl | Methylsulfanyl group enables thiol-ene click chemistry | |
| 1-(2-Methylprop-2-en-1-yl)cyclopropane-1-carbaldehyde | Cyclopropane + methylpropenyl + aldehyde | Conjugated double bonds enable polymerization |
Key Findings :
- Cyclopropane rings introduce strain and rigidity, favoring ring-opening reactions .
- Sulfur-containing substituents (e.g., methylsulfanyl) expand utility in materials science .
Functional Group Comparisons
Replacing the aldehyde group with other functionalities alters applications.
Biological Activity
2-Cyclopentene-1-carbaldehyde, an organic compound with the molecular formula CHO, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Overview of the Compound
This compound is characterized by a five-membered ring with a double bond and an aldehyde functional group. Its unique structure allows for various chemical reactions, making it a valuable intermediate in organic synthesis and potential therapeutic applications .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial and antifungal properties. These activities are particularly relevant in the context of developing new antimicrobial agents to combat resistant strains of bacteria and fungi. Preliminary studies suggest that the compound may inhibit microbial growth, although specific mechanisms remain to be fully elucidated .
The mechanism of action for this compound involves its reactivity with nucleophiles due to the presence of the aldehyde group. This high reactivity allows it to form covalent bonds with various biological molecules, potentially leading to inhibition of microbial enzymes or disruption of cellular processes.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Candida albicans | 100 |
These results indicate that this compound possesses notable antimicrobial activity, warranting further investigation into its potential as a therapeutic agent.
Study 2: Antifungal Activity
In another study focusing on antifungal properties, the compound was tested against various fungi. The results showed promising activity against Candida species:
| Fungal Strain | Inhibition Zone (mm) |
|---|---|
| Candida albicans | 20 |
| Candida glabrata | 15 |
The observed inhibition zones suggest that this compound could serve as a lead compound for antifungal drug development.
Comparison with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Structure Type | Biological Activity |
|---|---|---|
| Cyclopentanecarboxaldehyde | Aldehyde | Limited antimicrobial activity |
| Cyclohexene-1-carbaldehyde | Aldehyde | Moderate antifungal activity |
| 2-Cyclohexene-1-carbaldehyde | Aldehyde | Notable antimicrobial properties |
This comparison highlights that while similar compounds exist, this compound demonstrates superior biological activity, particularly in antimicrobial contexts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
